(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyridine ring attached to a pyrrolidine ring, with a methanol group attached to the pyrrolidine
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different proteins and enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds with a pyrrolidine ring have been shown to have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of pyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride is often used to facilitate the reduction of the intermediate imine to the final alcohol product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Various pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of new materials with specific properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
- (2-(Pyridin-2-yl)pyrrolidin-1-yl)methanol
- (3-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
- (4-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
Comparison:
- Structural Differences: The position of the pyridine ring attachment to the pyrrolidine ring can vary, leading to different isomers.
- Reactivity: The reactivity of these compounds can differ based on the position of the functional groups, affecting their chemical and biological properties.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties and reactivity.
Properties
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZVPOJPUXUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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